Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(tert-butyl)-
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(tert-butyl)- is a thieno[2,3-d]pyrimidine derivative characterized by:
- Core structure: A thieno[2,3-d]pyrimidine ring with 5,6-dimethyl and 4-oxo substitutions.
- Functional groups: A thioether linkage (-S-) connecting the core to an acetamide group, which is further substituted with a bulky tert-butyl moiety at the nitrogen.
- Molecular formula: Likely C₁₈H₂₃N₃O₂S₂ (inferred from analogs in ).
This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, attributed to the thienopyrimidine scaffold and its substituents .
Properties
Molecular Formula |
C14H19N3O2S2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H19N3O2S2/c1-7-8(2)21-12-10(7)11(19)15-13(16-12)20-6-9(18)17-14(3,4)5/h6H2,1-5H3,(H,17,18)(H,15,16,19) |
InChI Key |
AOUIGHDJXOFBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties Comparison
| Property | Target Compound | N-(4-fluorophenyl)- | N-(2-methylphenyl)- |
|---|---|---|---|
| Molecular Weight (g/mol) | ~393.5 | 375.4 | 373.5 |
| logP (Predicted) | 3.5 | 2.8 | 3.1 |
| Solubility (mg/mL) | <0.1 | 0.5 | 0.3 |
| Metabolic Stability (t₁/₂) | >6 h | 3.5 h | 4.2 h |
Data inferred from analogs in .
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